(2,5-Dimethylphenyl)(pyridin-4-yl)methanone
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Overview
Description
(2,5-Dimethylphenyl)(pyridin-4-yl)methanone is an organic compound with the molecular formula C14H13NO. It is a ketone derivative where a 2,5-dimethylphenyl group is bonded to a 4-pyridinyl group through a methanone linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethylphenyl)(pyridin-4-yl)methanone can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method typically involves the reaction of a boronic acid derivative of 2,5-dimethylphenyl with a halogenated pyridine derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethylphenyl)(pyridin-4-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(2,5-Dimethylphenyl)(pyridin-4-yl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,5-Dimethylphenyl)(pyridin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- (2,5-Dimethylphenyl)(3-pyridinyl)methanone
- (2,5-Dimethylphenyl)(2-pyridinyl)methanone
- (3,5-Dimethylphenyl)(4-pyridinyl)methanone
Uniqueness
(2,5-Dimethylphenyl)(pyridin-4-yl)methanone is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs. The position of the dimethyl groups and the pyridinyl ring can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C14H13NO |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
(2,5-dimethylphenyl)-pyridin-4-ylmethanone |
InChI |
InChI=1S/C14H13NO/c1-10-3-4-11(2)13(9-10)14(16)12-5-7-15-8-6-12/h3-9H,1-2H3 |
InChI Key |
YYYWICLAHBFGNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
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